cis-3'-Hydroxy Cotinine cis-3'-Hydroxy Cotinine
Brand Name: Vulcanchem
CAS No.: 37096-14-3
VCID: VC0014417
InChI: InChI=1S/C10H12N2O2/c1-12-8(5-9(13)10(12)14)7-3-2-4-11-6-7/h2-4,6,8-9,13H,5H2,1H3/t8-,9-/m0/s1
SMILES: CN1C(CC(C1=O)O)C2=CN=CC=C2
Molecular Formula: C10H12N2O2
Molecular Weight: 192.21 g/mol

cis-3'-Hydroxy Cotinine

CAS No.: 37096-14-3

VCID: VC0014417

Molecular Formula: C10H12N2O2

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

cis-3'-Hydroxy Cotinine - 37096-14-3

Description

Cis-3'-Hydroxycotinine is a major metabolite of nicotine produced through metabolic processes in the human body. It is a derivative of cotinine, which itself is a primary metabolite of nicotine. Cis-3'-Hydroxycotinine is significant in studies of nicotine metabolism and its effects, particularly in the context of smoking and tobacco use. This compound's role in the metabolic pathway of nicotine makes it crucial for understanding pharmacokinetics, potential therapeutic effects, and implications in tobacco exposure assessments. The synthesis of cis-3'-Hydroxycotinine typically involves the hydroxylation of cotinine, often achieved through chemical reactions using oxidizing agents or cytochrome P450 enzymes. Industrial production commonly uses large-scale chemical synthesis with techniques like high-performance liquid chromatography (HPLC) and mass spectrometry to ensure purity.

This compound undergoes several chemical reactions, including oxidation, reduction, and substitution. Oxidation involves adding oxygen or removing hydrogen, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate. Reduction involves removing oxygen or adding hydrogen, typically using reducing agents like sodium borohydride or lithium aluminum hydride. Substitution involves replacing one functional group with another, often using specific reagents such as halogens or nucleophiles. Major products formed from these reactions include various hydroxylated and reduced derivatives, frequently studied for their biological activity and metabolic pathways. Research indicates that cis-3'-Hydroxycotinine does not exhibit nicotine-like cardiovascular effects, suggesting a different mechanism of action compared to nicotine itself. Studies involving infusions of 3-HC (including both cis and trans isomers) in healthy volunteers showed no significant changes in blood pressure or heart rate, but did indicate potential anxiolytic effects with significant decreases in tension and fatigue post-infusion.

Cotinine and trans-3'-hydroxycotinine are also primary metabolites of nicotine, with concentrations in body fluids used as markers for active smoking and secondhand smoke exposure . The excreted amount of cis-3'-hydroxycotinine is generally lower than that of the trans-isomer . The ratio of cis-3'-HC to cotinine may provide insights into individual metabolic rates and susceptibility to nicotine dependence. Cis-3'-Hydroxycotinine has been identified as an S(-)-nicotine metabolite in the urine of smokers and laboratory animals .

CAS No. 37096-14-3
Product Name cis-3'-Hydroxy Cotinine
Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
IUPAC Name (3S,5S)-3-hydroxy-1-methyl-5-pyridin-3-ylpyrrolidin-2-one
Standard InChI InChI=1S/C10H12N2O2/c1-12-8(5-9(13)10(12)14)7-3-2-4-11-6-7/h2-4,6,8-9,13H,5H2,1H3/t8-,9-/m0/s1
Standard InChIKey XOKCJXZZNAUIQN-IUCAKERBSA-N
SMILES CN1C(CC(C1=O)O)C2=CN=CC=C2
Canonical SMILES CN1C(CC(C1=O)O)C2=CN=CC=C2
Synonyms (3S,5S)-3-Hydroxy-1-methyl-5-(3-pyridinyl)-2-pyrrolidinone; (3S-cis)-3-Hydroxycotinine;
PubChem Compound 11286984
Last Modified Sep 14 2023

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